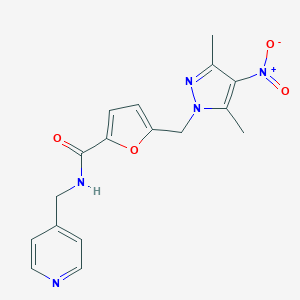![molecular formula C14H17N5O4S B214277 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B214277.png)
2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, also known as Compound A, is a synthetic compound that has been developed for scientific research purposes. It is a member of the pyrazole-thiophene carboxamide family and has been shown to have potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the development and progression of disease. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer, and to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A is that it is a synthetic compound that can be easily synthesized in large quantities. In addition, it has been shown to have good stability and solubility in aqueous solutions. However, one limitation of 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A. One direction is to further investigate its mechanism of action and to identify the specific signaling pathways that it targets. Another direction is to test its efficacy in animal models of various diseases, including cancer, inflammation, and neurological disorders. In addition, further studies are needed to determine the safety and efficacy of 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A in humans, and to develop new analogues that may have improved pharmacological properties.
合成法
The synthesis of 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A involves several steps, including the reaction of 3,5-dimethyl-4-nitropyrazole with ethyl acetoacetate, followed by the reaction of the resulting product with thiosemicarbazide and 2-chloroacetyl chloride. The final step involves the reaction of the resulting product with 4,5-dimethylthiophene-2-carboxylic acid. The synthesis method has been optimized to yield a high purity product with good yields.
科学的研究の応用
2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide A has been shown to have potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to have anti-inflammatory and anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson's disease.
特性
製品名 |
2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide |
|---|---|
分子式 |
C14H17N5O4S |
分子量 |
351.38 g/mol |
IUPAC名 |
2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H17N5O4S/c1-6-9(4)24-14(11(6)13(15)21)16-10(20)5-18-8(3)12(19(22)23)7(2)17-18/h5H2,1-4H3,(H2,15,21)(H,16,20) |
InChIキー |
BYHHTSWBLHUHQF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C |
正規SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B214194.png)
![N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B214196.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B214197.png)



![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)
![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)

![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)
